2-Bromo-1-fluoro-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-1-fluoro-4-nitrobenzene often involves halogenation and nitration reactions. For instance, compounds like 1-(2-Bromoethoxy)-4-nitrobenzene can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, showcasing the reactivity of bromo and nitro functional groups in facilitating such syntheses (Zhai Guang-xin, 2006).
Molecular Structure Analysis
The molecular structure of related bromo-fluoro-nitrobenzene compounds has been characterized using techniques such as X-ray crystallography, which confirms the placement of substituents on the benzene ring and provides insight into the electron distribution and potential reactivity sites (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).
Chemical Reactions and Properties
Compounds with similar functional groups exhibit interesting chemical behaviors, such as the reactivity of the radical anions of 1-bromo-4-nitrobenzene, which show a DISP type mechanism in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions (S. Ernst et al., 2013). This highlights the unique chemical properties that can arise from the combination of bromo and nitro groups on a benzene ring.
Physical Properties Analysis
The physical properties of 2-Bromo-1-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. Spectroscopic investigations using techniques like FT-IR and FT-Raman offer insights into the vibrational modes and molecular interactions influenced by the presence of bromo, fluoro, and nitro groups, affecting the compound's physical characteristics (D. Mahadevan, S. Periandy., M. Karabacak, S. Ramalingam, 2011).
Chemical Properties Analysis
The chemical properties of such bromo-fluoro-nitro compounds are closely related to their reactivity in various chemical reactions. Studies on the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrate the formation of arylzinc compounds, showcasing the compound's ability to undergo transformation into useful intermediates for further chemical synthesis (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).
Scientific Research Applications
Synthesis and Structural Analysis
- 2-Bromo-1-fluoro-4-nitrobenzene has been involved in the synthesis of various compounds. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized using a related fluoronitrobenzene compound, demonstrating the versatility of fluoronitrobenzenes in organic synthesis. The synthesized compound was confirmed via X-ray crystallography, showcasing its application in structural analysis as well (Sweeney, McArdle, & Aldabbagh, 2018).
Role in Advanced Material Synthesis
- Compounds similar to 2-Bromo-1-fluoro-4-nitrobenzene are used in the creation of advanced materials. For example, the formation of charge transfer complexes involving 1-Bromo-4-Nitrobenzene led to significant improvements in the electron transfer process of polymer solar cells. This suggests that derivatives of 2-Bromo-1-fluoro-4-nitrobenzene could be similarly impactful in the development of photovoltaic materials (Fu et al., 2015).
Pharmaceutical Intermediate
- While specific details about 2-Bromo-1-fluoro-4-nitrobenzene as a pharmaceutical intermediate are not provided, related compounds like 1-(2-Bromoethoxy)-4-nitrobenzene have been identified as intermediates in the preparation of pharmaceuticals. This suggests that 2-Bromo-1-fluoro-4-nitrobenzene might also be useful in the synthesis of certain drugs, highlighting its potential in pharmaceutical research (Zhai Guang-xin, 2006).
Photoelectrochemical Studies
- Research has been conducted on the photoelectrochemical properties of similar compounds, like p-bromo-nitrobenzene. These studies are essential for understanding the electrochemical behavior of such compounds, which can be crucial in various applications ranging from sensing to material science (Compton & Dryfe, 1994).
Electron Attachment and Dissociation Studies
- Derivatives of nitrobenzene, including those with fluorine substitutions, have been studied for their electron attachment and dissociative behaviors. This research provides insight into the electronic properties of these molecules, which is valuable in fields like materials science and chemistry (Asfandiarov et al., 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .
properties
IUPAC Name |
2-bromo-1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWMTDSAMOCUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220375 | |
Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-nitrobenzene | |
CAS RN |
701-45-1 | |
Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.